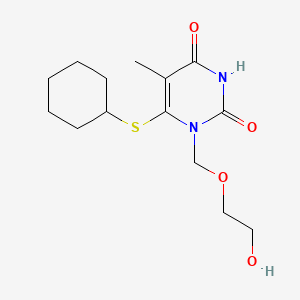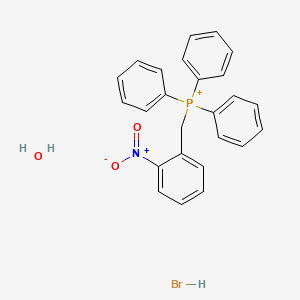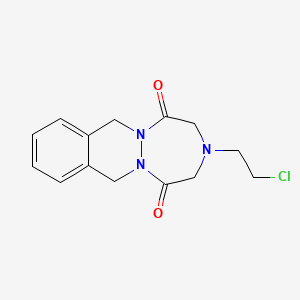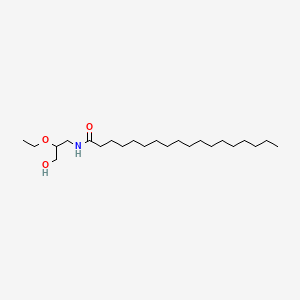
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group and an iodophenyl group
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Iodination: The iodophenyl group is introduced through iodination reactions, typically using iodine or iodinating agents like N-iodosuccinimide (NIS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired transformation .
Applications De Recherche Scientifique
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly in the development of inhibitors targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can serve as a probe in biological assays to study the interactions of sulfonyl-containing molecules with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)sulfonylpyrrolidin-3-ol can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:
1-(4-Bromophenyl)sulfonylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)sulfonylpyrrolidin-3-ol: Contains a chlorine atom, offering different electronic and steric effects compared to the iodine derivative.
1-(4-Fluorophenyl)sulfonylpyrrolidin-3-ol: The fluorine atom provides unique properties, such as increased metabolic stability and altered lipophilicity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions like halogen bonding, potentially enhancing its biological activity and selectivity .
Propriétés
Formule moléculaire |
C10H12INO3S |
|---|---|
Poids moléculaire |
353.18 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H12INO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2 |
Clé InChI |
QCKWBZLJUQZKAE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

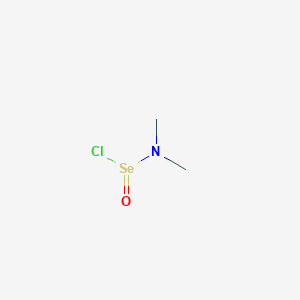
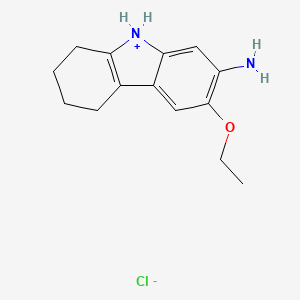

![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)


